methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
Tert-butyl3-{[1-(ethoxycarbonyl)-3-methylidenecyclobutyl](hydroxy)methyl}azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate is a complex organic compound that features a unique structure combining azetidine, cyclobutyl, and tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester with ethoxycarbonyl cyclobutyl methylidene under controlled conditions. The reaction is often carried out in the presence of a base such as sodium bicarbonate and a solvent like dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the tert-butyl group, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound is structurally similar but lacks the ethoxycarbonyl and cyclobutyl groups.
tert-Butyl 3-ethynylazetidine-1-carboxylate: Another similar compound, which features an ethynyl group instead of the ethoxycarbonyl and cyclobutyl groups.
Propiedades
Fórmula molecular |
C17H27NO5 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[(1-ethoxycarbonyl-3-methylidenecyclobutyl)-hydroxymethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H27NO5/c1-6-22-14(20)17(7-11(2)8-17)13(19)12-9-18(10-12)15(21)23-16(3,4)5/h12-13,19H,2,6-10H2,1,3-5H3 |
Clave InChI |
NIKXJFFGOMJCHJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(=C)C1)C(C2CN(C2)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13461716.png)
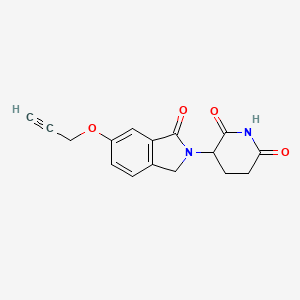

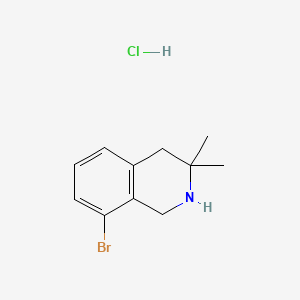
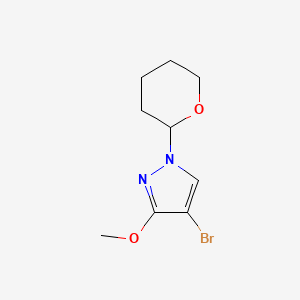
![Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13461741.png)
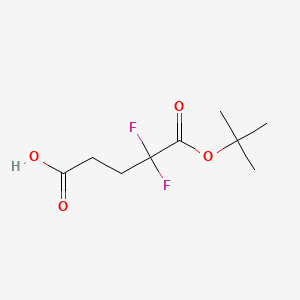
![4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13461763.png)
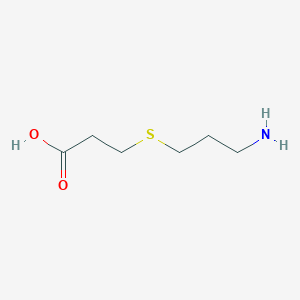
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)
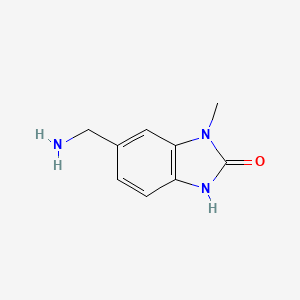
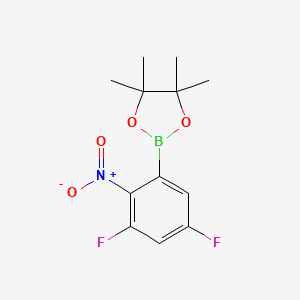
![2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13461779.png)

